![molecular formula C16H18N2O6 B2678311 Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate CAS No. 1396793-34-2](/img/structure/B2678311.png)
Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate is a derivative of benzodioxole . Benzodioxole derivatives are known to possess a broad spectrum of activities, including potential anticancer and antioxidant properties .
Synthesis Analysis
The synthesis of benzodioxole derivatives involves a series of chemical reactions. For instance, 3,4-(methylenedioxy)-phenyl acetic acid was dissolved in methanol, cooled in an ice bath at 0°C, and oxalyl chloride was added dropwise; the reaction mixture was stirred for 30 minutes . Another method involved dissolving 2-(benzo[d][1,3]dioxol-5-yl)acetic acid or benzo[d][1,3]dioxole-5-carboxylic acids in dichloromethane (DCM). A mixture of DMAP and EDCI was then introduced and thoroughly combined under an argon gas environment .Molecular Structure Analysis
The molecular structure of benzodioxole derivatives can be analyzed using conventional spectroscopic methods such as 1H NMR and 13C NMR . The compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .Chemical Reactions Analysis
Benzodioxole derivatives undergo various chemical reactions during their synthesis. For instance, a nucleophilic substitution reaction SN2 was used in the synthesis of the benzo[d][1,3]dioxole-5-carbaldehyde .Scientific Research Applications
Synthesis and Antifungal Activity
One notable application involves the synthesis of azetidinones, which are a class of compounds related to the query compound. Azetidinones have been synthesized and tested for their antifungal activities. For instance, ethyl-1H-benzotriazol-1-acetate was prepared and transformed through several chemical reactions to yield N-substituted-2-azetidinones, which exhibited moderate to good antifungal activity against C. albicans in vitro. This research demonstrates the potential of azetidinone derivatives in developing new antifungal agents (Toraskar, Kadam, & Kulkarni, 2009).
Enzymatic Resolution for Drug Synthesis
In another study, the enzymatic resolution of ethyl 1,4-benzodioxan-2-carboxylate, a compound with a benzodioxole moiety similar to the query, was used as an intermediate for the production of the drug doxazosin mesylate. This process employed a lipase-catalyzed transesterification reaction to achieve high enantiomeric selectivity, showcasing the application of enzymatic methods in the synthesis of pharmaceutical intermediates with precise chiral control (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).
Novel Compound Synthesis
Research on the synthesis of novel compounds often involves the creation of molecules with complex structures for various applications, including pharmaceuticals and materials science. For example, the synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate using a Microwave Assisted Organic Synthesis (MAOS) method was successfully conducted. This study not only presented a new method for synthesizing a complex organic molecule but also explored its application as a corrosion inhibitor for carbon steel, demonstrating the versatility of organic synthesis in creating compounds with practical industrial applications (Insani, Wahyuningrum, & Bundjali, 2015).
Mechanism of Action
Benzodioxole derivatives have shown potential anticancer activity. For example, carboxamide containing compounds 2a and 2b showed anticancer activity. Both 2a and 2b reduced Hep3B secretions of α-fetoprotein (α-FP) to 1625.8 ng/ml and 2340 ng/ml, respectively, compared to 2519.17 ng/ml in untreated cells .
Properties
IUPAC Name |
ethyl 2-[[1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-2-22-14(19)6-17-15(20)11-7-18(8-11)16(21)10-3-4-12-13(5-10)24-9-23-12/h3-5,11H,2,6-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCADJNKEFGWUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CN(C1)C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

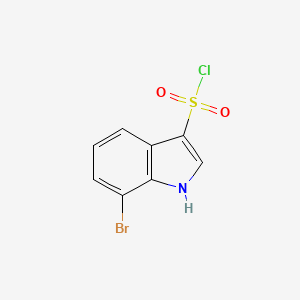
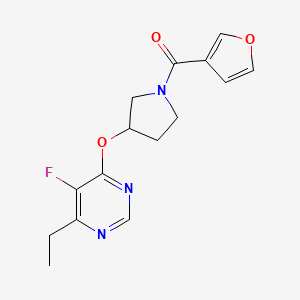

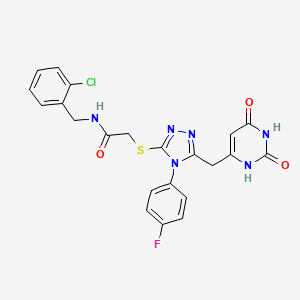
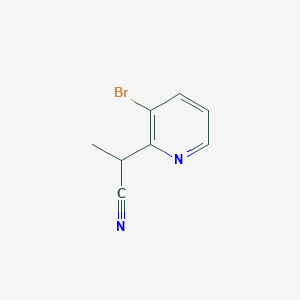
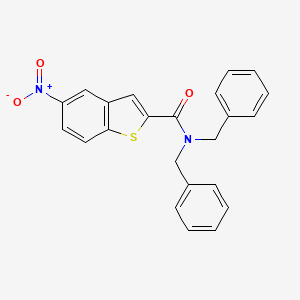

![2-(3,4-dimethoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2678242.png)
![(2S)-2-[(2,4-dichlorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2678246.png)
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2678247.png)
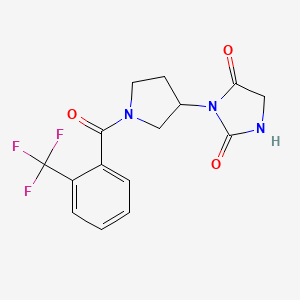
![2-[Amino(4-pyridinyl)methylene]malononitrile](/img/structure/B2678250.png)
![N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2678251.png)
